molecular formula C20H18FN3O4S3 B2563450 N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-57-5

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2563450
CAS RN: 851782-57-5
M. Wt: 479.56
InChI Key: MMKYEQNZWHXJJR-UHFFFAOYSA-N
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Description

“N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains several functional groups, including a fluorophenyl group, a thiophene ring, a pyrazole ring, and sulfonamide groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Thiophene derivatives can be synthesized using various strategies, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The exact synthesis pathway for this specific compound is not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has led to the development of novel synthetic routes and structural analyses. For example, the synthesis of vinyl fluorides from fluoromethyl phenyl sulfone, showcasing a method where fluorine acts as a key functional group in chemical transformations, indicates the importance of sulfone and fluorine functional groups in medicinal chemistry and material science J. McCarthy et al., 1990. Moreover, the catalytic asymmetric addition to cyclic N-acyl-iminium using α-fluoro(phenylsulfonyl)methane derivatives emphasizes the role of these compounds in accessing sulfone-bearing molecules with high stereoselectivity, relevant for drug development and organic synthesis V. Bhosale et al., 2022.

Molecular Conformations and Hydrogen Bonding

The detailed study of molecular conformations and hydrogen bonding patterns in closely related pyrazolo[4,3-c]pyridines provides insight into the structural basis of their biological activities and intermolecular interactions. This research aids in understanding how subtle changes in molecular structure can influence the overall properties of the compounds, potentially guiding the design of new drugs and materials B. K. Sagar et al., 2017.

Antiproliferative Activities

The exploration of pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines highlights the therapeutic potential of these compounds. This research demonstrates the capacity of sulfonamide derivatives to act as potent inhibitors of cell proliferation, opening avenues for the development of new anticancer agents Samet Mert et al., 2014.

Interaction and Inhibition Mechanisms

Investigations into the interaction studies of various derivatives with biological targets, such as carbonic anhydrase isozymes, reveal the mechanism of action and potential therapeutic applications of these compounds. The inhibition of enzyme activity by specific sulfonamide derivatives underscores their role as drug candidates for treating conditions associated with dysregulated enzyme activity Nurgün Büyükkıdan et al., 2017.

Chemical Properties and Reactions

The fluoride-mediated synthesis of alkyl amino- and ether-substituted pyrazoles demonstrates the chemical versatility of sulfone derivatives. This research provides valuable knowledge for the development of new synthetic methodologies and the functionalization of molecules for various applications A. Shavnya et al., 2005.

properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S3/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKYEQNZWHXJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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